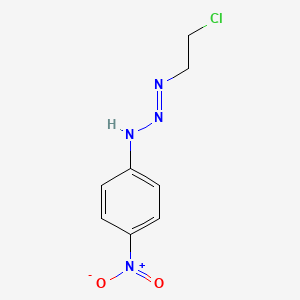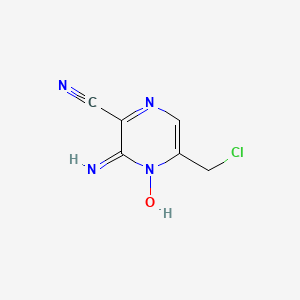
1-(3,4-Dichlorophenyl)-4-methylthiosemicarbazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
HYDRAZINECARBOTHIOAMIDE,2-(3,4-DICHLOROPHENYL)-N-METHYL- is a chemical compound with the molecular formula C8H7Cl2N3S.
Méthodes De Préparation
The synthesis of HYDRAZINECARBOTHIOAMIDE,2-(3,4-DICHLOROPHENYL)-N-METHYL- typically involves the condensation of 3,4-dichlorobenzaldehyde with thiosemicarbazide in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
HYDRAZINECARBOTHIOAMIDE,2-(3,4-DICHLOROPHENYL)-N-METHYL- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Applications De Recherche Scientifique
HYDRAZINECARBOTHIOAMIDE,2-(3,4-DICHLOROPHENYL)-N-METHYL- has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the production of other chemical compounds and materials.
Mécanisme D'action
The mechanism of action of HYDRAZINECARBOTHIOAMIDE,2-(3,4-DICHLOROPHENYL)-N-METHYL- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis .
Comparaison Avec Des Composés Similaires
HYDRAZINECARBOTHIOAMIDE,2-(3,4-DICHLOROPHENYL)-N-METHYL- can be compared with other similar compounds, such as:
- HYDRAZINECARBOTHIOAMIDE,2-(3,5-DICHLOROPHENYL)-N-METHYL-
- HYDRAZINECARBOTHIOAMIDE,2-(2,4-DICHLOROPHENYL)-N-METHYL-
- HYDRAZINECARBOTHIOAMIDE,2-(3,4-DICHLOROPHENYL)-N-OCTADECYL- These compounds share similar chemical structures but may differ in their chemical properties and applications. The uniqueness of HYDRAZINECARBOTHIOAMIDE,2-(3,4-DICHLOROPHENYL)-N-METHYL- lies in its specific substitution pattern and the resulting chemical behavior .
Propriétés
Numéro CAS |
24244-22-2 |
|---|---|
Formule moléculaire |
C8H9Cl2N3S |
Poids moléculaire |
250.15 g/mol |
Nom IUPAC |
1-(3,4-dichloroanilino)-3-methylthiourea |
InChI |
InChI=1S/C8H9Cl2N3S/c1-11-8(14)13-12-5-2-3-6(9)7(10)4-5/h2-4,12H,1H3,(H2,11,13,14) |
Clé InChI |
UUDSOKZXSXJZIP-UHFFFAOYSA-N |
SMILES canonique |
CNC(=S)NNC1=CC(=C(C=C1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Ethyl [6-amino-4-({2-(hydroxyimino)-2-[4-(trifluoromethyl)phenyl]ethyl}amino)-5-nitropyridin-2-yl]carbamate](/img/structure/B14001324.png)

![4-[2-(Methylamino)-1-(2-phenylethoxy)ethyl]benzene-1,2-diol](/img/structure/B14001335.png)
![Methyl 4-Amino-3-methoxy-5-[(methylthio)methyl]benzoate](/img/structure/B14001343.png)


![1-Benzyl-2-[(3,4-dichlorobenzyl)sulfanyl]-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B14001360.png)

![Benzenamine, 2,6-dimethoxy-4-[(phenylthio)methyl]-](/img/structure/B14001372.png)
![[3-(dimethylcarbamoylamino)phenyl] N-(2-chloroethyl)carbamate](/img/structure/B14001373.png)
![4-[Bis(2-chloroethyl)amino]-3-methylbenzaldehyde](/img/structure/B14001381.png)
